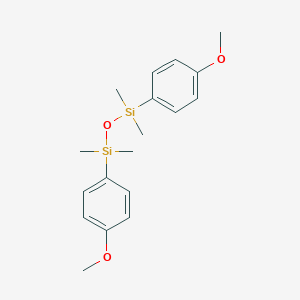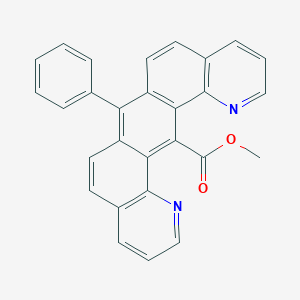
Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate, also known as PBQ, is a compound that has gained significant attention in the scientific community due to its unique properties. PBQ is a polycyclic aromatic compound that has been synthesized through various methods and has shown potential in various scientific applications.
作用機序
Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate has been shown to interact with DNA and RNA through intercalation, which is the insertion of the planar Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate molecule between the base pairs of the nucleic acid. This interaction can lead to changes in the structure and stability of the nucleic acid and can affect various biological processes, including DNA replication and transcription.
生化学的および生理学的効果
Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate has been shown to have various biochemical and physiological effects, including cytotoxicity, anti-tumor activity, and anti-inflammatory activity. Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate has been shown to induce cell death in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate has also been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
実験室実験の利点と制限
Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate has several advantages for lab experiments, including its high purity, stability, and photostability. Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate is also relatively easy to synthesize and can be produced in large quantities. However, Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate has some limitations, including its low solubility in aqueous solutions and its potential toxicity.
将来の方向性
Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate has shown potential in various scientific applications, and there are several future directions for research. One direction is to explore the use of Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate as a fluorescent probe for live-cell imaging. Another direction is to investigate the potential of Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate as a therapeutic agent for cancer and inflammatory diseases. Additionally, further research is needed to understand the mechanism of action of Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate and its interaction with nucleic acids.
In conclusion, Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate is a compound that has shown significant potential in various scientific applications. Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been investigated. Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate has several advantages for lab experiments, but also has some limitations. There are several future directions for research on Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate, including its use as a fluorescent probe, therapeutic agent, and further investigation of its mechanism of action.
合成法
Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate can be synthesized through various methods, including the oxidative cyclization of 2-phenylbenzylamine, the Pd-catalyzed annulation of 2-iodobenzylamine, and the Suzuki-Miyaura coupling of 2-bromo-1-(phenyl)quinolin-4-ylboronic acid with 2-iodobenzylamine. These methods have been optimized to produce high yields of Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate with high purity.
科学的研究の応用
Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate has shown potential in various scientific applications, including organic light-emitting diodes (OLEDs), solar cells, and biological imaging. Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate has been used as a dopant in OLEDs to improve the efficiency of the device. Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate has also been incorporated into solar cells as a sensitizer to improve the absorption of light and increase the efficiency of the device. Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate has been used as a fluorescent probe for biological imaging due to its high quantum yield and photostability.
特性
CAS番号 |
116047-40-6 |
|---|---|
製品名 |
Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate |
分子式 |
C28H18N2O2 |
分子量 |
414.5 g/mol |
IUPAC名 |
methyl 13-phenyl-5,21-diazapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17(22),18,20-undecaene-2-carboxylate |
InChI |
InChI=1S/C28H18N2O2/c1-32-28(31)25-23-20(13-11-18-9-5-15-29-26(18)23)22(17-7-3-2-4-8-17)21-14-12-19-10-6-16-30-27(19)24(21)25/h2-16H,1H3 |
InChIキー |
ZEUQNOFZYPTLOH-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C2C(=C(C3=C1C4=C(C=CC=N4)C=C3)C5=CC=CC=C5)C=CC6=C2N=CC=C6 |
正規SMILES |
COC(=O)C1=C2C(=C(C3=C1C4=C(C=CC=N4)C=C3)C5=CC=CC=C5)C=CC6=C2N=CC=C6 |
その他のCAS番号 |
116047-40-6 |
同義語 |
Me PBDQC methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



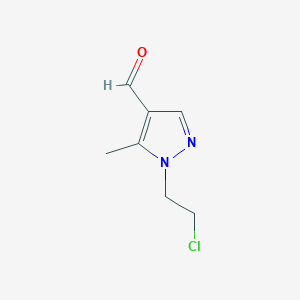
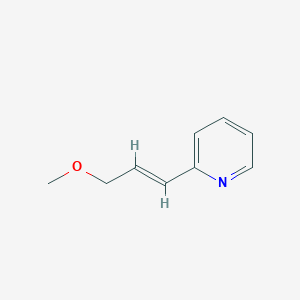
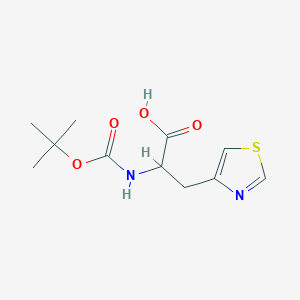
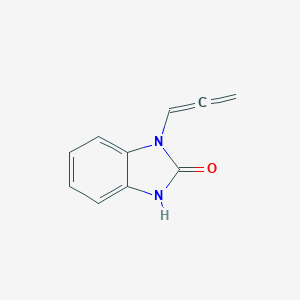
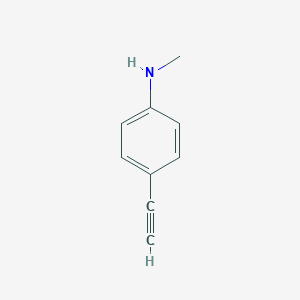
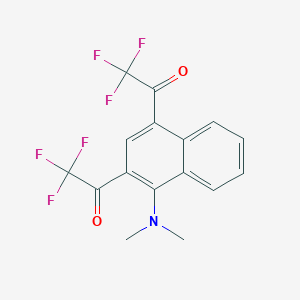
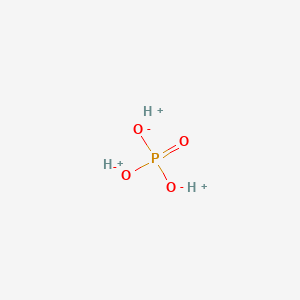
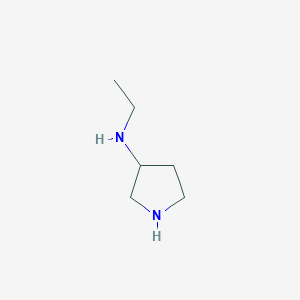
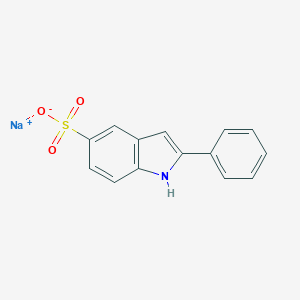
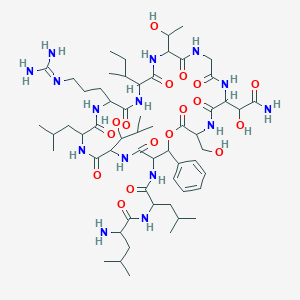
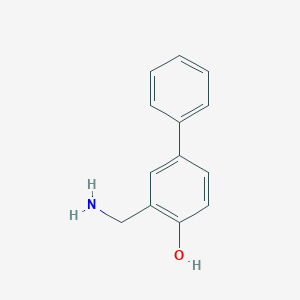
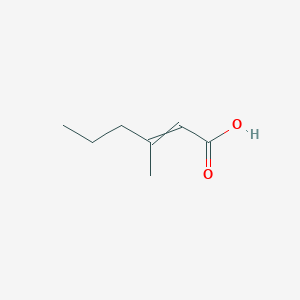
![3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B38177.png)
